

Azimsulfuron versus Penoxsulam: a comparative study on subacute oral toxicity in rats.

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Compound of Interest

Compound Name: Azimsulfuron

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Azimsulfuron vs. Penoxsulam: A Comparative Subacute Oral Toxicity Study in Rats

A comprehensive analysis of the subacute oral toxicity of **Azimsulfuron** and Penoxsulam in male albino rats reveals distinct and overlapping toxicological profiles. This guide synthesizes findings from a pivotal comparative study, presenting key data on body and organ weight, hematological and biochemical parameters, alongside detailed experimental protocols to inform researchers and drug development professionals.

A subacute oral toxicity study was conducted to evaluate the effects of two widely used herbicides, **Azimsulfuron** and Penoxsulam, on adult male albino rats. The findings indicate that both substances induce adverse effects, with **Azimsulfuron** generally exhibiting a more pronounced toxicological impact across several parameters.

Executive Summary of Findings

Daily oral administration of **Azimsulfuron** and Penoxsulam at a dose of 2000 mg/kg body weight for 30 consecutive days resulted in significant physiological and biochemical alterations in male albino rats. Key observations include a notable reduction in body weight gain for both compounds, with **Azimsulfuron** causing a more significant decrease. Furthermore, both herbicides led to an increase in the relative weights of several vital organs, including the liver,

kidneys, lungs, spleen, brain, and heart, with **Azimsulfuron** again showing a greater effect. Conversely, a decrease in the relative weight of the testes was observed in the treated groups.
[\[1\]](#)

Hematological analysis revealed an increase in white blood cell counts and a decrease in red blood cell counts and hemoglobin concentration for both herbicides.[\[1\]](#) Biochemical assessments indicated elevated levels of plasma aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase, creatinine, and urea, suggesting potential liver and kidney toxicity. A decrease in total protein content was also observed.[\[1\]](#)

Data Presentation

The following tables summarize the quantitative data collected during the 30-day treatment period.

Table 1: Effect on Body Weight Gain

Treatment Group	Reduction in Body Weight Gain (%) after 10 days
Azimsulfuron	54.76%
Penoxsulam	38.09%

Data extracted from a comparative study on male albino rats.[\[1\]](#)

Table 2: Hematological Parameters at 30 Days

Parameter	Azimsulfuron	Penoxsulam
White Blood Cell Count (x 10 ³ /mm ³)	10.45	10.02
Red Blood Cell Count (x 10 ⁶ /mm ³)	3.12	3.28
Hemoglobin (g/dL)	7.62	9.55

Values represent the measurements taken after 30 days of treatment.[1]

Table 3: Biochemical Parameters

Parameter	Observation in Treated Groups
Aspartate Aminotransferase (AST)	Increased
Alanine Aminotransferase (ALT)	Increased
Alkaline Phosphatase	Increased
Creatinine	Increased
Urea	Increased
Total Protein	Decreased

Qualitative summary of changes observed in rats treated with **Azimsulfuron** and Penoxsulam.

Experimental Protocols

The comparative subacute oral toxicity study was conducted following a detailed protocol to ensure the reliability and reproducibility of the findings.

Animal Model: The study utilized adult male albino rats.

Dosage and Administration: Both **Azimsulfuron** (Gulliver 50% WG) and Penoxsulam (Granite 24% SC) were administered orally at a dose of 2000 mg/kg body weight. The administration was performed daily for a period of 30 consecutive days.

Study Duration and Groups: The total duration of the experimental phase was 60 days, comprising a 30-day treatment period followed by a 30-day recovery period. Animals were sacrificed at intervals of 10, 20, 30, and 60 days from the commencement of the treatment to facilitate time-course analysis of the toxic effects.

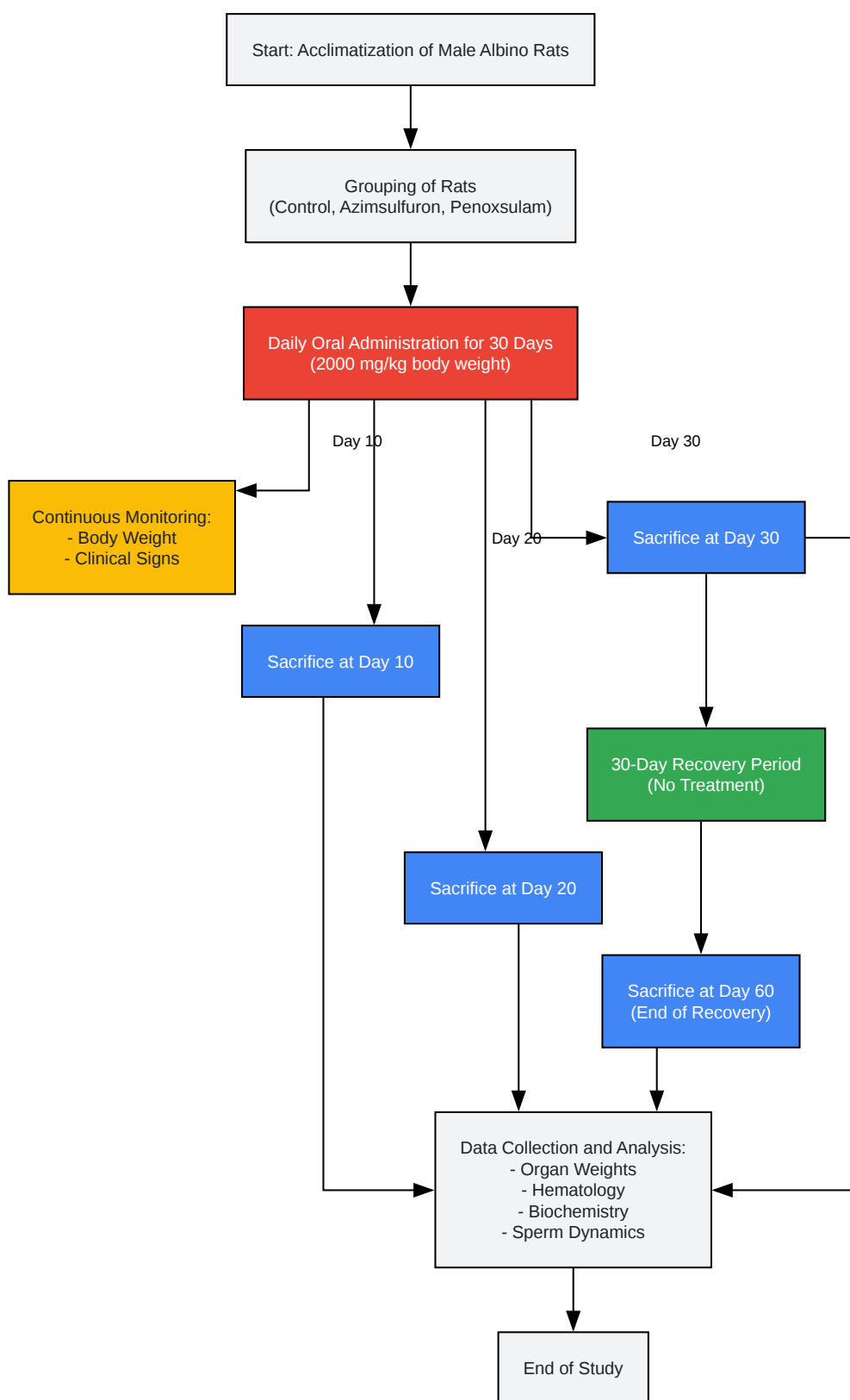
Observed Parameters: A comprehensive set of parameters was evaluated to assess the toxicity of the herbicides. These included:

- **Body Weight Gain:** Monitored throughout the study.

- **Relative Organ Weights:** The weights of the liver, kidneys, lungs, spleen, brain, heart, and testes were measured and calculated relative to the body weight.
- **Hematological Parameters:** White blood cell (WBC) count, red blood cell (RBC) count, and hemoglobin (Hb) concentration were determined.
- **Biochemical Parameters:** Plasma levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase, creatinine, urea, and total protein were analyzed.
- **Sperm Dynamics:** Sperm count and motility were also assessed.

Visualizations

Experimental Workflow Diagram



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Caption: Experimental workflow for the subacute oral toxicity study.

Signaling Pathway

No specific signaling pathways were detailed in the provided source material. The observed toxicity is attributed to the inhibition of the acetolactate synthetase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. While this is the mechanism of herbicidal action, the direct signaling pathways leading to the observed toxic effects in rats were not elucidated in the comparative study.

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References

- 1. curreweb.com [curreweb.com]
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